3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine
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Overview
Description
3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
For industrial production, the preparation of this compound may involve large-scale bromination and chlorination reactions, followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles. Reaction conditions typically involve mild temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chlorophenol
- 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
- 4-Bromo-3-(3-chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
3-Bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H10BrClN2 |
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Molecular Weight |
297.58 g/mol |
IUPAC Name |
3-bromo-4-(4-chlorophenyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C12H10BrClN2/c1-7-6-10(11(13)12(15)16-7)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,16) |
InChI Key |
FKZJZUSPKVMNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)Br)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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